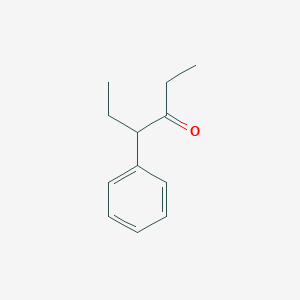
4-Phenylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylhexan-3-one is an organic compound with the molecular formula C12H16O. It is a ketone characterized by a phenyl group attached to the fourth carbon of a hexane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Synthetic Routes and Reaction Conditions:
Method 1: One synthetic route involves the use of [Rh(cod)Cl]2 and Xantphos as catalysts in an anhydrous toluene solution.
Method 2: Another method uses Ni(ClO4)2·6H2O and bipyridine as catalysts in a dry DMA solution.
Method 3: A Grignard reagent is added to a solution of alkyne in dry THF at 0°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using hydride reducing agents.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Phenylhexan-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Phenylhexan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-Hexanone: Another ketone with a similar structure but without the phenyl group.
4-Phenylbutan-2-one: A shorter chain analog with similar chemical properties.
4-Phenylpentan-2-one: A compound with one less carbon in the chain compared to 4-Phenylhexan-3-one.
Uniqueness: this compound is unique due to its specific chain length and the position of the phenyl group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
6957-17-1 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
QYLKEKKESJKLTD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)
![N-(4-methoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11964660.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964670.png)
![3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11964688.png)



